molecular formula C12H9F3N4OS2 B2426060 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-31-0

5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2426060
CAS No.: 339103-31-0
M. Wt: 346.35
InChI Key: AECFZPXKQIECLH-UHFFFAOYSA-N
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Description

The compound “5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule with the molecular formula C12H9F3N4OS2 . It has an average mass of 346.351 Da and a mono-isotopic mass of 346.016998 Da .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Patil et al. (2014) discusses the synthesis of new series of thieno[2,3-c]pyrazolo moieties, including (thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which are related to the compound . These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide by a multistep reaction sequence (Patil et al., 2014).

Antimicrobial and Antifungal Applications

  • Research by Tien et al. (2016) explored the synthesis of compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, which demonstrated antimicrobial activity against bacteria, mold, and yeast. This highlights the potential of such compounds in antimicrobial research (Tien et al., 2016).
  • Rai et al. (2009) synthesized novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles with significant antibacterial activity, suggesting the utility of such structures in developing new antibacterial agents (Rai et al., 2009).

Insecticidal Applications

  • A study by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed good insecticidal activities against Plutella xylostella. This indicates the potential use of these compounds in pest control (Qi et al., 2014).

Cytotoxicity and Anticancer Potential

  • Puthiyapurayil et al. (2012) designed and synthesized a combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, which showed promising in-vitro cytotoxic activity, highlighting the potential for anticancer applications (Puthiyapurayil et al., 2012).

Corrosion Inhibition

  • Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their corrosion inhibition ability towards mild steel in sulphuric acid. Their study suggests these compounds could be used as protective agents against corrosion (Ammal et al., 2018).

Optical Properties

  • The synthesis and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were studied by Ge et al. (2014). Such compounds can be important in the development of new materials with specific optical characteristics (Ge et al., 2014).

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS2/c1-3-4-21-11-17-16-9(20-11)7-5-6-8(12(13,14)15)18-19(2)10(6)22-7/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECFZPXKQIECLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)SCC=C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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